REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:1][P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7].[CH3:8][CH2:9][CH2:10][CH2:11][Li:12].[Cl:13][c:14]1[cH:15][c:16]([CH2:20][C:21](=[O:22])[O:23][CH3:24])[cH:17][cH:18][cH:19]1>>[CH2:1]([P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7])[C:21]([CH2:20][c:16]1[cH:15][c:14]([Cl:13])[cH:19][cH:18][cH:17]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(C)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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COP(=O)(CC(=O)Cc1cccc(Cl)c1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |